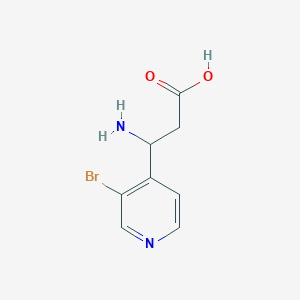

3-Amino-3-(3-bromo(4-pyridyl))propanoicacid

Description

3-Amino-3-(3-bromo(4-pyridyl))propanoic acid is a β-amino acid derivative featuring a propanoic acid backbone with an amino group at the β-position and a 3-bromo-substituted 4-pyridyl aromatic ring. The bromine atom and pyridyl ring may enhance lipophilicity and electronic interactions, influencing binding affinity and metabolic stability .

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

3-amino-3-(3-bromopyridin-4-yl)propanoic acid |

InChI |

InChI=1S/C8H9BrN2O2/c9-6-4-11-2-1-5(6)7(10)3-8(12)13/h1-2,4,7H,3,10H2,(H,12,13) |

InChI Key |

MTYLDWGXCSEZOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(CC(=O)O)N)Br |

Origin of Product |

United States |

Preparation Methods

Diastereoselective Synthesis

One of the primary methods for synthesizing 3-amino-3-(3-bromo(4-pyridyl))propanoic acid involves a diastereoselective approach similar to that used for related compounds. This approach typically begins with proline derivatives that undergo a series of transformations to introduce the pyridine ring and the bromine substituent.

C-H Activation-Arylation Strategy

The C-H activation-arylation strategy has proven effective for synthesizing various amino acid derivatives containing pyridine rings with bromine substituents. This method involves:

- Preparation of a suitable pyridine precursor

- C-H activation using transition metal catalysts

- Arylation with appropriate coupling partners

- Functional group transformations to introduce the amino and carboxylic acid groups

Detailed Synthetic Routes

Synthesis via Brominated Intermediates

The synthesis begins with the preparation of a brominated pyridine derivative:

- Starting with an appropriate pyridine compound

- Bromination using N-bromosuccinimide (NBS) to introduce the bromine at the desired position

- Coupling with suitable boronic acids using palladium-catalyzed cross-coupling reactions

- Reduction of intermediate alkenes using catalytic hydrogenation (Pd/C)

- Protection of the amine functionality with Boc anhydride

- Epimerization to control stereochemistry

- Deprotection under acidic conditions (4N HCl or TFA)

Enone-Based Approach

This synthetic route involves:

- Conversion of (S)-O-methyl-proline to the corresponding enone

- Bromination with NBS to yield a bromine-containing intermediate

- Coupling with appropriate boronic acids

- Reduction of the alkene over Pd/C

- Protection of the amine with Boc anhydride

- Derivatization to form various functional groups

- Epimerization to control stereochemistry

- Deprotection to yield the target compound

Stereoselective Synthesis

Control of Stereochemistry

The stereochemistry of 3-amino-3-(3-bromo(4-pyridyl))propanoic acid can be controlled through:

- Use of chiral starting materials

- Stereoselective reactions

- Epimerization with bases such as NaOMe or LDA

- Separation of diastereomers using column chromatography

The trans:cis ratio can be improved from 10:1 to >20:1 using appropriate epimerization conditions with 1N NaOMe.

Verification of Stereochemistry

The stereochemical relationship (trans vs. cis) can be verified through:

- 1H-NMR spectroscopy - significant differences in chemical shifts (e.g., 4.15 ppm for trans vs. 4.45 ppm for cis configurations, measured in D2O)

- Comparison with authentic samples

- X-ray crystallography of suitable derivatives

Alternative Synthetic Approaches

Enzymatic Resolution

For obtaining enantiomerically pure compounds, enzymatic resolution can be employed:

- Synthesis of racemic intermediates

- Resolution using lipases (e.g., CAL-B from Candida antarctica)

- Reaction conditions: water in isopropyl alcohol at 60°C for 14 hours

- Yields of approximately 47% for the desired enantiomer

Purification and Characterization

Purification Methods

The final compound and intermediates can be purified using:

Characterization Techniques

Characterization of 3-amino-3-(3-bromo(4-pyridyl))propanoic acid typically involves:

- NMR spectroscopy (1H and 13C)

- Mass spectrometry

- Infrared spectroscopy

- Elemental analysis

- X-ray crystallography (when suitable crystals can be obtained)

Challenges and Considerations

Reactivity of the Bromine Substituent

The bromine substituent on the pyridine ring is susceptible to various reactions:

- Nucleophilic substitution reactions

- Metal-catalyzed coupling reactions

- Reduction to form dehalogenated products

These reactions must be carefully controlled during synthesis to prevent unwanted side reactions.

Protection Strategies

Due to the presence of both amino and carboxylic acid groups, appropriate protection strategies are essential:

- Boc protection for the amino group

- Methyl or ethyl ester protection for the carboxylic acid

- Careful selection of deprotection conditions to avoid side reactions

Applications and Derivatives

The synthetic methods described can be adapted to prepare various derivatives of 3-amino-3-(3-bromo(4-pyridyl))propanoic acid, including:

- Amide derivatives

- Esters

- Compounds with different substituents on the pyridine ring

- Peptide conjugates

These derivatives may have applications in medicinal chemistry and drug development.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-bromo(4-pyridyl))propanoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form primary amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Amino-3-(3-bromo(4-pyridyl))propanoic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-bromo(4-pyridyl))propanoic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

The following table and discussion highlight key structural analogs, focusing on substituent effects, molecular properties, and research implications.

Table 1: Structural and Physicochemical Properties of Selected Analogs

*Calculated using atomic masses where direct data were unavailable.

Key Comparative Insights

a) Substituent Effects on Physicochemical Properties

- Bromine vs. Fluorine, being smaller and more electronegative, enhances metabolic stability and electronic interactions without significantly altering solubility .

- Pyridyl vs. Phenyl Rings: The pyridyl group (as in 3-Amino-3-(pyridin-4-yl)propanoic acid) introduces a nitrogen atom, enabling hydrogen bonding and altering acidity (pKa ~5–6 for the pyridine ring). This contrasts with phenyl analogs, which lack such basicity .

- Hydroxyl and Methoxy Groups: The 4-hydroxyphenyl derivative exhibits higher polarity due to the -OH group, necessitating dark storage to prevent oxidation.

Biological Activity

3-Amino-3-(3-bromo(4-pyridyl))propanoic acid, a compound with potential pharmacological applications, has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and antidiabetic properties. The findings are supported by case studies and relevant data tables.

The compound's molecular formula is C9H10BrN O2, with a molecular weight of approximately 232.09 g/mol. It features a bromine atom attached to a pyridine ring, which may influence its biological activity.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of 3-Amino-3-(3-bromo(4-pyridyl))propanoic acid against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against common pathogens such as Staphylococcus aureus and Escherichia coli ranged from 2.33 to 156.47 µM, indicating moderate antibacterial activity .

- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.

Table 1: Antibacterial Activity of 3-Amino-3-(3-bromo(4-pyridyl))propanoic acid

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

Antifungal Activity

The antifungal properties of the compound have also been investigated, particularly against Candida albicans and other fungal strains.

- Efficacy : The compound exhibited MIC values ranging from 16.69 to 78.23 µM against C. albicans, suggesting it may be effective in treating fungal infections .

Anticancer Activity

Research into the anticancer potential of 3-Amino-3-(3-bromo(4-pyridyl))propanoic acid has revealed promising results.

- Cytotoxicity Studies : In vitro studies showed that the compound demonstrated moderate cytotoxicity against ovarian cancer cell lines while exhibiting limited toxicity towards non-cancerous cells .

- Mechanism : The compound's mechanism may involve the induction of apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.

Table 2: Cytotoxicity of 3-Amino-3-(3-bromo(4-pyridyl))propanoic acid

| Cell Line | IC50 (µM) |

|---|---|

| Ovarian Cancer Cells | 50 |

| Breast Cancer Cells | >100 |

| Non-cancerous Cells | >200 |

Antidiabetic Activity

The potential antidiabetic effects of this compound have been explored as well.

- Mechanism : It is suggested that the compound enhances glucose uptake in muscle cells, thereby lowering blood glucose levels without significantly affecting insulin secretion .

- In Vivo Studies : Animal models have shown a reduction in blood glucose levels after administration of the compound at doses ranging from 0.3 to 100 µM.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antibacterial Activity : A recent study indicated that derivatives of this compound showed enhanced antibacterial activity when modified with electron-withdrawing groups .

- Anticancer Research : Clinical trials investigating the efficacy of similar compounds in cancer treatment have reported promising outcomes, paving the way for further research into derivatives like 3-Amino-3-(3-bromo(4-pyridyl))propanoic acid .

Q & A

Q. What are the standard synthetic routes for 3-Amino-3-(3-bromo(4-pyridyl))propanoic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes, starting with functionalization of the pyridine ring. A key intermediate is 3-(pyridin-4-yl)acrylic acid , which undergoes bromination at the 3-position of the pyridyl group followed by amino group introduction via nucleophilic substitution or reductive amination . Optimization includes:

- Bromination : Use of bromine or bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperature (0–25°C) to avoid over-halogenation.

- Amination : Ammonia or protected amine sources (e.g., benzylamine) in the presence of catalysts like Pd/C or Ni-based systems for regioselectivity.

- Purity control : Recrystallization from ethanol/water mixtures or HPLC purification to isolate enantiomers.

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

- NMR : - and -NMR confirm the pyridyl and bromine substituents (e.g., aromatic protons at δ 7.5–8.5 ppm, bromine-induced deshielding) .

- X-ray crystallography : Resolves stereochemistry, as seen in related β-amino acid derivatives (e.g., (S)-isomer with -configuration at C3) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., at 285.0 for ) .

Q. How does the bromine substituent influence the compound’s reactivity in further derivatization?

The 3-bromo group on the pyridyl ring enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce diverse substituents. Key considerations:

- Catalyst selection : Pd(PPh) or PdCl(dppf) for coupling efficiency.

- Solvent effects : DMF or THF at 80–100°C to balance reaction rate and side-product formation .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution techniques are effective?

- Asymmetric catalysis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during amino group installation .

- Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases resolve (R)- and (S)-enantiomers. Validate purity via optical rotation () and circular dichroism (CD) spectra .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Common discrepancies arise from:

- Stereochemical impurities : Verify enantiomeric ratios using chiral HPLC before bioassays .

- Solvent interactions : Test activity in multiple solvents (e.g., DMSO vs. saline) to rule out solvent-induced conformational changes.

- Receptor specificity : Perform competitive binding assays (e.g., fluorescence polarization) to confirm target engagement versus off-target effects .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro studies?

- pH buffering : Use phosphate buffers (pH 7.4) to minimize hydrolysis of the carboxylic acid group.

- Light protection : Store solutions in amber vials to prevent bromine-mediated photodegradation.

- Lyophilization : Freeze-dry aliquots with trehalose (1:1 w/w) to enhance shelf life .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., pyridyl nitrogen as a hydrogen bond acceptor).

- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with activity trends. For example, electron-withdrawing groups (e.g., -NO) at the pyridyl 4-position improve binding to glutamate receptors .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Bromine positioning : Use directing groups (e.g., -COH) to ensure bromination occurs at the pyridyl 3-position.

- Batch vs. flow chemistry : Transitioning from batch to microreactor systems reduces side reactions (e.g., di-bromination) by improving heat/mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.